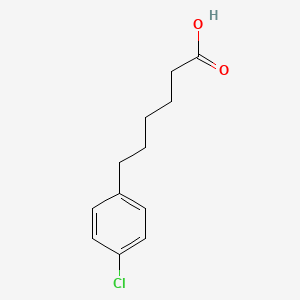

6-(4-Chlorophenyl)hexanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Chlorophenyl)hexanoic acid is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-(4-Chlorophenyl)hexanoic acid exhibits potential anticancer properties. It has been studied for its effects on estrogen-sensitive breast cancer. In vitro studies have shown that it can inhibit the proliferation of cancer cells by modulating estrogen receptor activity. This is particularly relevant in the context of developing new treatment strategies for breast cancer, where traditional therapies may have limitations.

Mechanism of Action

The compound acts as a selective estrogen receptor modulator (SERM), which can potentially provide therapeutic benefits without the side effects associated with conventional estrogen therapies. Studies have demonstrated that it can inhibit estrogen-induced mammary tumor formation in transgenic mouse models, highlighting its potential as a therapeutic agent against breast cancer .

Biochemical Research

Enzyme Inhibition Studies

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on glycogen phosphorylase, an enzyme that plays a crucial role in glucose metabolism. This inhibition could be beneficial in managing conditions like type 2 diabetes by controlling blood sugar levels .

Case Study: Glycogen Phosphorylase Inhibition

A study focused on the synthesis and evaluation of acyl ureas, including derivatives of this compound, found that these compounds effectively inhibited glycogen phosphorylase activity in vitro. The implications of this research suggest potential applications in diabetes management .

Environmental Applications

Biodegradation Studies

Another area of application for this compound is its role in environmental science, particularly concerning the biodegradation of chlorinated compounds. Microbial degradation studies have shown that certain bacteria can metabolize chlorinated phenolic compounds, leading to the detoxification of contaminated environments. The transformation products of these compounds are crucial for understanding their environmental fate and developing bioremediation strategies .

Table 1: Anticancer Activity of this compound

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 | 15 | Significant inhibition of cell proliferation |

| Study B | MDA-MB-231 | 10 | Induces apoptosis in cancer cells |

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Glycogen Phosphorylase | 5 | Competitive inhibition |

| Aromatase | 20 | Non-competitive inhibition |

化学反应分析

Acid-Base Reactions

The carboxylic acid group (−COOH) undergoes characteristic acid-base reactions. With a pKa of ~5.02 (estimated from structurally similar 2,2-dimethylvaleric acid ), it donates protons in basic media to form carboxylate salts.

Example Reaction:

C12H15ClO2+NaOH→C12H14ClO2−Na++H2O

This reaction is critical for solubility enhancement in aqueous systems, facilitating further derivatization.

Esterification and Amidation

The acid readily forms esters or amides via nucleophilic acyl substitution.

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis:

C12H15ClO2+CH3OHH+C13H17ClO2+H2O

Yields methyl 6-(4-chlorophenyl)hexanoate, a precursor for polymer synthesis.

Amidation

Reaction with amines (e.g., ammonia) using coupling agents like DCC:

C12H15ClO2+NH3→C12H15ClNO2+H2O

Produces 6-(4-chlorophenyl)hexanamide, studied for bioactivity modulation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reagents: LiAlH4 (lithium aluminum hydride)

C12H15ClO2LiAlH4C12H17ClO+H2O

Yields 6-(4-chlorophenyl)hexan-1-ol, useful in fragrance and pharmaceutical intermediates.

Electrophilic Aromatic Substitution

The para-chlorophenyl group undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing chlorine.

Nitration:

C12H15ClO2HNO3/H2SO4C12H14ClNO4+H2O

Introduces a nitro group at the meta position relative to chlorine, forming 3-nitro-4-chlorophenyl derivatives .

Mechanistic Insights

-

Esterification/Amidation: Proceeds via a tetrahedral intermediate, with the acid acting as an electrophile.

-

Electrophilic Substitution: Chlorine deactivates the ring, directing incoming electrophiles to the meta position .

This compound’s versatility in reactions underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science.

属性

CAS 编号 |

54887-73-9 |

|---|---|

分子式 |

C12H15ClO2 |

分子量 |

226.70 g/mol |

IUPAC 名称 |

6-(4-chlorophenyl)hexanoic acid |

InChI |

InChI=1S/C12H15ClO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) |

InChI 键 |

YKKKNWFYJMOSLZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。